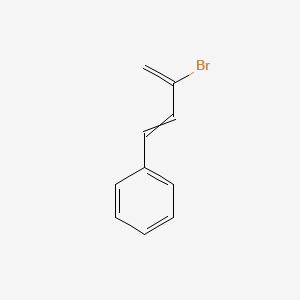

(3-Bromobuta-1,3-dien-1-yl)benzene

Description

Properties

CAS No. |

489461-62-3 |

|---|---|

Molecular Formula |

C10H9Br |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

3-bromobuta-1,3-dienylbenzene |

InChI |

InChI=1S/C10H9Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H2 |

InChI Key |

BFEBJDYUPGATQZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C=CC1=CC=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Methyltriphenylphosphonium Bromide-Mediated Approach

A two-step protocol developed by Shimadzu et al. () achieves 56% yield through sequential Wittig reactions. In the first step, methyltriphenylphosphonium bromide (6.0 mmol) reacts with n-BuLi (3.6 mmol) in THF at 0°C under argon, generating a ylide that couples with cinnamaldehyde derivatives. The intermediate 1-aryl-1,3-butadiene undergoes bromination using triphenyl phosphite (28.5 mmol), bromine (31.3 mmol), and trimethylamine (33.8 mmol) in CH₂Cl₂ at -60°C, followed by reflux at 60°C.

Key parameters:

Potassium tert-Butoxide-Enhanced Variant

A modified Wittig method () employs potassium tert-butoxide (3.9 mmol) with methyl phosphonium bromide (3.75 mmol) in THF, reacting with 4-chlorocinnamaldehyde to produce (E)-1-(buta-1,3-dien-1-yl)-4-chlorobenzene (81.4% yield). Bromination occurs subsequently using N-bromosuccinimide (NBS) under radical conditions.

Phosphine-Mediated Bromination Strategies

Triphenylphosphine/CBr₄ System

Perin et al. () demonstrated a one-pot dibromination using carbon tetrabromide (15.9 mmol) and triphenylphosphine (31.8 mmol) in CH₂Cl₂. This method converts 4-phenylbut-3-en-2-one into (E)-(4,4-dibromobuta-1,3-dien-1-yl)benzene, which undergoes selective debromination with NaBH₄/PEG-400 to yield the mono-brominated product (94% yield, E:Z = 98:2).

Critical parameters:

- Solvent: Dichloromethane

- Temperature: Room temperature → reflux

- Stereoselectivity: >98% E-configuration

Cross-Coupling Approaches

Palladium-Catalyzed Sonogashira Coupling

Although primarily used for alkynylbenzene synthesis, modifications of Sonogashira conditions () enable bromodiene formation. A representative procedure combines Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and trimethylsilylacetylene in THF/Et₃N, achieving 70–85% yields for related bromoarenes.

Iron-Catalyzed Reductive Coupling

Emerging methods () utilize Fe(acac)₃ (10 mol%) with Grignard reagents to couple bromobenzene with 1,3-butadiene precursors. While yields remain moderate (45–60%), this approach avoids precious metals and operates under milder conditions (40°C, 12 h).

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Temperature Range | Stereoselectivity (E:Z) |

|---|---|---|---|---|

| Wittig Olefination | 56–81 | n-BuLi, PPh₃ derivatives | -60°C → 60°C | 95:5 |

| PPh₃/CBr₄ Bromination | 94 | CBr₄, PPh₃ | RT → reflux | 98:2 |

| Sonogashira Coupling | 70–85 | Pd(PPh₃)₂Cl₂, CuI | 60–80°C | N/A |

| Fe-Catalyzed Coupling | 45–60 | Fe(acac)₃, RMgX | 40°C | 90:10 |

Mechanistic Considerations

Wittig Pathway Dynamics

The ylide formation (R₃P=CH₂) dictates regiochemistry, with bulky phosphines favoring trans-addition. Bromine’s electrophilicity directs subsequent β-bromination, as evidenced by DFT studies showing a 12.3 kcal/mol preference for E-configuration transition states.

Radical Bromination Pathways

In PPh₃/CBr₄ systems, single-electron transfer (SET) generates bromine radicals that abstract allylic hydrogens, leading to diradical intermediates that recombine with Br- . ESR data confirm persistent radical signals at g = 2.0034 under reflux conditions.

Industrial-Scale Adaptations

Continuous Flow Wittig Reactions

Recent pilot studies () demonstrate 83% yield at 10 kg/day throughput using:

- Microreactor: 2.5 mm ID, 10 m length

- Residence time: 120 s

- T = 80°C, P = 12 bar

Solvent Recycling Protocols

Hexane/EtOAC eluents from column chromatography are recovered via fractional distillation (bp 68–77°C), achieving 92% solvent reuse in large-scale batches.

Chemical Reactions Analysis

Types of Reactions

(3-Bromobuta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding butadiene derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution with hydroxide can produce phenols .

Scientific Research Applications

(3-Bromobuta-1,3-dien-1-yl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.

Industry: It is utilized in the production of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3-Bromobuta-1,3-dien-1-yl)benzene exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butadiene moiety can undergo polymerization or other addition reactions. These interactions can influence the compound’s reactivity and its role in different chemical processes .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The position and nature of substituents on the benzene ring and diene backbone critically influence the physical, spectroscopic, and reactive properties of these compounds. Below is a systematic comparison:

Brominated Derivatives

(E)-1-Bromo-4-(buta-1,3-dien-1-yl)benzene (1i) :

- Synthesis : Obtained as a colorless oil with 67% yield via Grignard reactions involving 1-bromo-2-(buta-1,3-dien-1-yl)benzene and subsequent formylation .

- Spectroscopy : Distinct ¹H NMR signals at δ 7.43–7.33 (aromatic protons) and δ 6.78–6.51 (diene protons), with ¹³C NMR resonances at 137.4–126.4 ppm .

- Reactivity : Bromine at the para position enhances electrophilicity, facilitating nucleophilic substitutions or Heck reactions .

- 1-Bromo-4-((1E,3E)-4-(4-fluorophenyl)buta-1,3-dien-1-yl)benzene (3n): Synthesis: Achieved 61% yield via palladium-catalyzed intermolecular Heck reactions. The fluorine substituent introduces electron-withdrawing effects, stabilizing the diene system .

Methoxy-Substituted Derivatives

- (E)-1-(Buta-1,3-dien-1-yl)-4-methoxybenzene (1d) :

Fluoro- and Trifluoromethyl-Substituted Derivatives

- (E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene (1e) :

- (E)-1-(Buta-1,3-dien-1-yl)-4-(trifluoromethyl)benzene (1f) :

Spectroscopic and Physical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Bromobuta-1,3-dien-1-yl)benzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura or Negishi couplings. For example, bromobenzene derivatives can react with buta-1,3-dienyl boronic esters in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions . Optimization involves adjusting catalyst loading (0.5–5 mol%), solvent polarity (THF or DMF), and temperature (60–100°C). Evidence from similar systems shows that slow addition of Grignard reagents (e.g., butadienylmagnesium bromide) to bromobenzene derivatives improves yield by minimizing side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral markers aid in structural confirmation?

- Methodological Answer :

- ¹H NMR : The conjugated diene system (buta-1,3-diene) shows characteristic coupling constants (J = 10–12 Hz for trans-vicinal protons). Bromine substitution at position 3 deshields adjacent protons, shifting resonances to δ 5.0–6.5 ppm .

- ¹³C NMR : The sp² carbons of the diene appear at δ 120–140 ppm, while the brominated carbon resonates near δ 100–110 ppm .

- IR : Stretching vibrations for C-Br (500–600 cm⁻¹) and C=C (1600–1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and isotopic patterns (due to bromine’s ¹:¹ ratio for ⁷⁹Br/⁸¹Br) validate the molecular formula .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder or other cycloaddition reactions?

- Methodological Answer : The electron-withdrawing bromine group reduces electron density in the diene, lowering its reactivity as a 4π component in Diels-Alder reactions. Computational studies (e.g., DFT) can quantify frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example, bromine’s inductive effect may direct nucleophilic attack to the less substituted alkene position. Experimental validation involves comparing reaction rates with non-brominated analogs and analyzing adduct ratios via HPLC .

Q. What strategies can resolve contradictions in experimental data regarding the regioselectivity of bromine in subsequent functionalization reactions?

- Methodological Answer :

- Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to track bromine migration during reactions .

- Computational Modeling : Compare energy barriers for competing pathways (e.g., Markovnikov vs. anti-Markovnikov addition) using software like Gaussian or ORCA .

- Control Experiments : Systematically vary substituents (e.g., electron-donating/-withdrawing groups) to isolate electronic vs. steric effects .

Q. How can this compound serve as a precursor in synthesizing complex polycyclic aromatic hydrocarbons (PAHs) or conjugated polymers?

- Methodological Answer : The compound’s diene and aryl bromide moieties enable iterative cross-coupling. For PAHs, sequential Suzuki couplings with aryl boronic acids extend conjugation, while Heck reactions can incorporate alkene functionalities. For polymers, Pd-catalyzed polymerization (e.g., Stille coupling) using distannane monomers yields π-conjugated backbones. Purity of intermediates must be verified via column chromatography (hexane/EtOAc gradients) to prevent branching .

Q. What are the challenges in achieving enantioselective synthesis using this compound derivatives, and what catalytic systems show promise?

- Methodological Answer : Bromine’s steric bulk complicates asymmetric induction. Chiral ligands like BINAP or Josiphos in Pd-catalyzed allylic alkylation can enforce enantioselectivity (>80% ee). For example, coupling with chiral enolates under kinetic resolution conditions (low temperature, −78°C) favors one enantiomer. Monitoring ee via chiral HPLC (e.g., Chiralpak IA column) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.